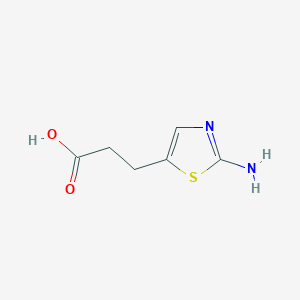![molecular formula C10H17F3N2O2 B1523865 2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate CAS No. 1306603-23-5](/img/structure/B1523865.png)
2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate (TFEPPC) is a novel compound that has been studied for its potential applications in various scientific fields. The compound was first synthesized in 2005 and has since been studied for its biochemical and physiological effects. TFEPPC has been found to have a wide range of potential applications, including as an antifungal agent, an anti-inflammatory agent, and a potential therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Antileukemic Activity
Researchers have synthesized a series of bis(carbamates) with potential antileukemic activities. Among these, certain bis(carbamates) showed significant in vivo activity against P388 lymphocytic leukemia, highlighting the therapeutic potential of compounds within this chemical class (Anderson et al., 1988).
Facile and Efficient Synthesis Techniques
A study detailed an efficient synthesis method for p-Azidotetrafluoroaniline, employing a stable carbamate intermediate. This work illustrates the broader chemical synthesis applications of carbamates and their intermediates in creating photoaffinity reagents (Chehade & Spielmann, 2000).
Advanced Material Applications
Carbamate derivatives have been utilized in the development of dye-sensitized solar cells (DSSCs), where pyridine derivatives acted as effective additives in bromide/tribromide electrolytes. This indicates the compound's utility in improving energy conversion efficiencies in solar technologies (Bagheri, Dehghani, & Afrooz, 2015).
Catalytic Applications in Organic Synthesis
Trifluoromethanesulfonic acid has been shown to efficiently catalyze the cyclisation of homoallylic sulfonamides to pyrrolidines. This demonstrates the utility of carbamate and related compounds in catalyzing the formation of complex polycyclic systems, indicating their role in synthetic organic chemistry (Haskins & Knight, 2002).
Applications in Organic Light-Emitting Diodes (OLEDs)
A study on bulky 9-phenylfluorene functionalized 2,6-bis(N-carbazolyl)-pyridine compounds, with high triplet energy levels, indicated their effective use as hosts for blue thermally activated delayed fluorescence (TADF) OLEDs. This underscores the potential of such compounds in the development of advanced materials for electronic devices (Zhao et al., 2020).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(3-pyrrolidin-1-ylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c11-10(12,13)8-17-9(16)14-4-3-7-15-5-1-2-6-15/h1-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPHBYPWJAEBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)
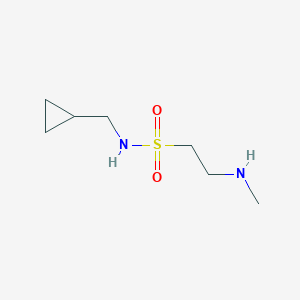
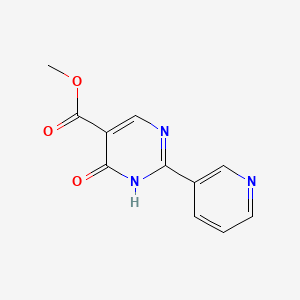
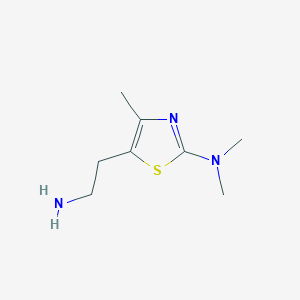
amine](/img/structure/B1523794.png)

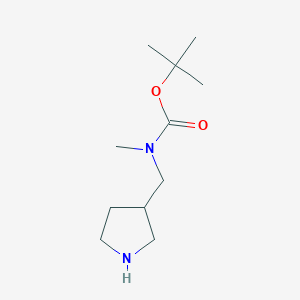
![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)
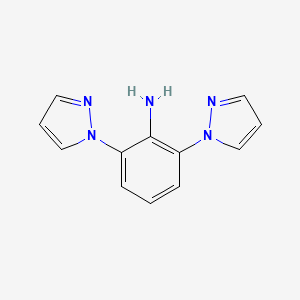
![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline](/img/structure/B1523803.png)
